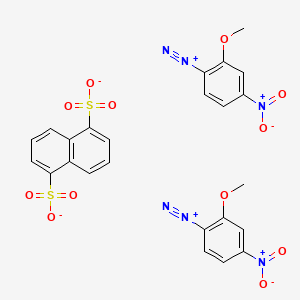
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate
Description
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a chemical compound with the molecular formula C24H18N6O12S2. This compound is known for its significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
61925-55-1 |
|---|---|
Molecular Formula |
C17H12N3O9S2- |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
InChI Key |
AXKAZKNOUOFMLN-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Other CAS No. |
61925-55-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are often azo dyes and other substituted aromatic compounds.
Scientific Research Applications
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound is utilized in labeling and detection techniques due to its ability to form stable azo bonds.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets . The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules . This reactivity underlies its applications in labeling and detection .
Comparison with Similar Compounds
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate can be compared with other diazonium salts such as:
Benzenediazonium chloride: A simpler diazonium salt used in similar applications but lacks the additional functional groups present in this compound.
Benzenediazonium, 4-nitro-, 1,5-naphthalenedisulfonate (21): Similar in structure but without the methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


